molecular formula C7H12N2O5S B7988437 3-Methoxybenzene-1,2-diamine; sulfuric acid CAS No. 110680-93-8

3-Methoxybenzene-1,2-diamine; sulfuric acid

Cat. No. B7988437
CAS RN: 110680-93-8
M. Wt: 236.25 g/mol
InChI Key: YBLFXCPZOBQIIN-UHFFFAOYSA-N
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Description

3-Methoxybenzene-1,2-diamine; sulfuric acid is a chemical compound. The IUPAC name for this compound is sulfuric acid compound with 2-methoxy-1,4-benzenediamine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, bio-based polyamide was synthesized from dimethyl furan-2,5-dicarboxylate and 1,3-cyclohexanedimethanamine by melt polymerization . Another study reported the synthesis of aromatic polyamides and polyimides from 9,10-dihydro-9,10-o-benzenoanthracene-1,4-diamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O.H2O4S/c1-10-7-4-5(8)2-3-6(7)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) .

Safety and Hazards

The safety data sheet for sulfuric acid indicates that it is hazardous. It can cause severe skin burns and eye damage, and may be corrosive to metals . It may also cause respiratory irritation .

properties

IUPAC Name

3-methoxybenzene-1,2-diamine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.H2O4S/c1-10-6-4-2-3-5(8)7(6)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLFXCPZOBQIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70149354
Record name Benzenediamine, ar-methoxy-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxybenzene-1,2-diamine; sulfuric acid

CAS RN

110680-93-8
Record name Benzenediamine, ar-methoxy-, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110680938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediamine, ar-methoxy-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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